Cas no 27554-36-5 (Methanone, phenylpyridinyl-)

Methanone, phenylpyridinyl- structure
Methanone, phenylpyridinyl- structure
Product Name:Methanone, phenylpyridinyl-
CAS-nummer:27554-36-5
MF:C12H9NO
MW:183.205962896347
CID:1430957
PubChem ID:7038
Update Time:2025-04-20

Methanone, phenylpyridinyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone, phenylpyridinyl-
    • 2-benzoyl-pyridine
    • WLN: T6NJ BVR
    • NCGC00245935-01
    • AKOS000118815
    • MFCD00006300
    • InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
    • Pyridine, 2-benzoyl-
    • 2-benzoyl pyridine
    • EINECS 202-034-3
    • PS-3379
    • AC-907/25014299
    • SR-01000597210-1
    • CS-W022932
    • phenyl-2-pyridylketone
    • 2-Pyridyl phenyl ketone
    • 91-02-1
    • 2-BENZOYLPYRIDINE [USP IMPURITY]
    • Z104474012
    • NS00039385
    • Phenyl(2-pyridinyl)methanone
    • PHENYL-2-PYRIDINYLMETHANONE
    • UNII-IZ1TTI0X5O
    • Phenyl(2-pyridinyl)methanone #
    • phenyl(2-pyridyl)methanone
    • F0850-6779
    • HMS2600E12
    • AI3-52531
    • NSC 20887
    • Phenyl 2-pyridyl ketone
    • 27554-36-5
    • SCHEMBL398165
    • HMS1648H07
    • A843701
    • MLS000682815
    • KETONE, PHENYL 2-PYRIDYL
    • EU-0066598
    • Methanone, phenyl-2-pyridinyl-
    • AMY32519
    • NSC20887
    • W-100318
    • 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
    • AC-11818
    • Phenyl-pyridin-2-yl-methanone
    • DTXSID7059016
    • EN300-19493
    • E77028
    • 2-Benzoylpyridine;phenyl 2-pyridyl ketone
    • SR-01000597210
    • STK397395
    • 2-Benzoylpyridine, >=99%
    • Doxylamine Hydrogen Succinate Impurity D
    • SMR000312172
    • phenyl(pyridin-2-yl)methanone
    • 5-21-08-00566 (Beilstein Handbook Reference)
    • 2-Benzoylpyridine
    • CHEMBL1328115
    • B0304
    • IZ1TTI0X5O
    • NSC-20887
    • Q63393150
    • Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
    • benzoylpyridine
    • SY048296
    • BRN 0120283
    • Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
    • InChI-sleutel: GCSHUYKULREZSJ-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CN=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 183.06847
  • Monoisotopische massa: 183.068413911g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 197
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 30Ų

Experimentele eigenschappen

  • PSA: 29.96
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